(8-Chloronaphthalen-1-yl)boronic acid
Description
Properties
IUPAC Name |
(8-chloronaphthalen-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKQJVVXANSQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=C2Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305022-53-9 | |
| Record name | (8-chloronaphthalen-1-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Methodologies for the Synthesis of 8 Chloronaphthalen 1 Yl Boronic Acid and Its Derivatives
Direct Carbon-Boron Bond Formation Strategies
Direct borylation methods establish the crucial carbon-boron bond at the C1 position of the 8-chloronaphthalene core. These strategies include transition metal-catalyzed reactions, which are highly efficient for creating this bond from halogenated precursors or via C-H activation, and classic organometallic routes like lithiation-borylation sequences.
Transition metal catalysis offers powerful tools for the synthesis of arylboronic acids and their esters. Palladium and iridium complexes, in particular, have been instrumental in developing versatile borylation methods applicable to naphthalenic systems.
The palladium-catalyzed Miyaura borylation is a cornerstone reaction for the synthesis of arylboronates from aryl halides. organic-chemistry.orgresearchgate.net This cross-coupling reaction typically involves an aryl halide, a diboron (B99234) reagent, a palladium catalyst, and a base. For the synthesis of (8-chloronaphthalen-1-yl)boronic acid derivatives, 1,8-dichloronaphthalene (B1584820) or 1-bromo-8-chloronaphthalene (B1342333) would serve as a suitable precursor. The reaction with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin) yields the corresponding pinacol (B44631) boronate ester. nih.govorganic-chemistry.org
The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with less reactive aryl chlorides. nih.gov A variety of dialkylbiarylphosphine ligands have been shown to form highly active catalysts. nih.gov The reaction conditions are generally mild, making the process compatible with a wide range of functional groups. researchgate.net
| Parameter | Typical Reagents and Conditions |
| Substrate | 1-Bromo-8-chloronaphthalene or 1,8-dichloronaphthalene |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) |
| Catalyst | PdCl₂(dppf), PdCl₂(CH₃CN)₂ with a ligand (e.g., SPhos) |
| Base | Potassium acetate (B1210297) (KOAc), Potassium phenoxide (KOPh), Triethylamine (Et₃N) |
| Solvent | 1,4-Dioxane, Toluene (B28343), Methanol |
| Temperature | 50-100 °C |
An alternative to cross-coupling with a pre-halogenated position is the direct borylation of a carbon-hydrogen (C-H) bond. Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct functionalization of arenes and heteroarenes. nih.govillinois.edu Using a substrate like 1-chloronaphthalene (B1664548), an iridium(I) catalyst, often in combination with a bipyridine or phenanthroline ligand, can selectively activate the C-H bond at the 8-position (peri-position) due to steric factors. illinois.edursc.org However, achieving high regioselectivity for the 1-position on an 8-substituted naphthalene (B1677914) can be challenging and is highly dependent on the directing effects of the substituent and the ligand used. escholarship.org
The reaction typically employs bis(pinacolato)diboron as the boron source and proceeds under relatively mild conditions, offering a more atom-economical route by avoiding the need for pre-functionalized substrates. rsc.org The mechanism is believed to involve an Ir(III)-Ir(V) catalytic cycle. illinois.edu
| Parameter | Typical Reagents and Conditions |
| Substrate | 1-Chloronaphthalene |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | [Ir(COD)Cl]₂ or Ir(I) precursor |
| Ligand | 3,4,7,8-Tetramethyl-1,10-phenanthroline, Bipyridine derivatives |
| Solvent | Tetrahydrofuran (B95107) (THF), Cyclohexane |
| Temperature | Room Temperature to 80 °C |
A classic and highly effective method for preparing arylboronic acids is the lithiation-borylation sequence. nih.gov This two-step process begins with the generation of an aryllithium intermediate from an aryl halide, typically through halogen-metal exchange at low temperatures. For naphthalenic systems, starting from a dihalogenated precursor like 1-bromo-8-chloronaphthalene, treatment with an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) can selectively perform a bromine-lithium exchange, generating 8-chloro-1-naphthalenyllithium. researchgate.net
This highly reactive organolithium species is then quenched with an electrophilic boron reagent, most commonly trialkyl borates like trimethyl borate (B1201080) or triisopropyl borate. bris.ac.uk The resulting boronate ester is subsequently hydrolyzed during aqueous workup to afford the final this compound. This methodology offers a reliable and often high-yielding route to the target compound. bris.ac.uku-tokyo.ac.jp
| Step | Reagent | Typical Conditions |
| 1. Halogen-Metal Exchange | n-Butyllithium or tert-Butyllithium | Anhydrous THF or Diethyl Ether, -78 °C |
| 2. Borylation | Trimethyl borate or Triisopropyl borate | -78 °C to Room Temperature |
| 3. Hydrolysis | Aqueous Acid (e.g., HCl) | Workup Step |
Transition Metal-Catalyzed Borylation of Halogenated Naphthalenes
Conversion Pathways from Boronate Esters
Many modern borylation reactions, particularly those catalyzed by transition metals, yield boronate esters as the primary, isolated products. nih.gov These esters are often more stable and easier to purify than the corresponding boronic acids. researchgate.net A subsequent conversion step is therefore necessary to obtain the final boronic acid.
Pinacol boronate esters are among the most common and stable boronate esters used in organic synthesis. tandfonline.com Their conversion to boronic acids is a standard transformation. The most straightforward method is acidic hydrolysis. nih.gov Treating the pinacol boronate ester of 8-chloronaphthalen-1-ylboronic acid with an aqueous acid solution cleaves the pinacol protecting group, yielding the boronic acid and pinacol as a byproduct. researchgate.net
Alternative methods for deprotection include transesterification with other boronic acids or oxidative cleavage with reagents like sodium periodate (B1199274) (NaIO₄). nih.govresearchgate.net The choice of method can depend on the stability of the target boronic acid and the other functional groups present in the molecule. researchgate.net
| Deprotection Method | Reagents | Key Features |
| Acidic Hydrolysis | Aqueous HCl or other mineral acids | Common, straightforward procedure. nih.gov |
| Transesterification | Phenylboronic acid, Polystyrene-boronic acid | Biphasic or solid-phase approaches to simplify purification. researchgate.net |
| Oxidative Cleavage | Sodium periodate (NaIO₄) | An alternative for specific substrates. nih.gov |
Transmetalation from Organometallic Precursors
A primary and effective method for the synthesis of arylboronic acids, including this compound, is through the transmetalation of an organometallic precursor with a boron electrophile. This approach typically involves the initial formation of a highly reactive organolithium or Grignard reagent from a suitable haloaromatic compound.
The synthesis generally commences with a halogen-metal exchange reaction. For instance, starting from 1-chloro-8-iodonaphthalene, treatment with an organolithium reagent such as n-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) can selectively generate the corresponding aryllithium species. The much greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for this selective metalation.
Alternatively, a Grignard reagent can be prepared from 1-bromo-8-chloronaphthalene by reacting it with magnesium metal in THF. organic-chemistry.org Once the organometallic intermediate is formed, it is quenched with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, at low temperature. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the desired this compound. This method is widely applicable for the synthesis of various aryl boronic acids. nih.gov
A general reaction scheme for the synthesis via a lithiation-borylation pathway is presented below:
Scheme 1: Synthesis of this compound via Lithiation-Borylation
Formation of Aryllithium Reagent:
1-Chloro-8-iodonaphthalene + n-BuLi in THF at -78 °C → (8-Chloronaphthalen-1-yl)lithium + Iodobutane
Borylation:
(8-Chloronaphthalen-1-yl)lithium + B(OR)₃ at -78 °C → Lithium (8-chloronaphthalen-1-yl)trialkoxyborate
Hydrolysis:
Lithium (8-chloronaphthalen-1-yl)trialkoxyborate + H₃O⁺ → this compound + 3 ROH + Li⁺
This sequence, known as the lithiation-borylation protocol, is a powerful tool for the stereocontrolled construction of carbon-boron bonds. bris.ac.ukbris.ac.uk
Synthetic Routes to Functionalized this compound Derivatives
While this compound is a useful reagent, its derivatives, such as boronate esters and organotrifluoroborates, often offer advantages in terms of stability, handling, and reactivity in specific applications.
Preparation of Boronate Esters (e.g., Pinacol, MIDA, Pinanediol)
Boronic acids can be readily converted into boronate esters by condensation with a diol. These esters are generally more stable, less prone to dehydration to form boroxines, and are often crystalline solids that are easier to purify by chromatography.
Pinacol Esters: The most common boronate esters are derived from pinacol (2,3-dimethyl-2,3-butanediol). The reaction of this compound with pinacol, typically in a solvent such as dichloromethane (B109758) or toluene with azeotropic removal of water, affords the corresponding pinacol boronate ester. This derivative is highly stable and is a common participant in Suzuki-Miyaura cross-coupling reactions.
| Precursor | Reagent | Product |
| This compound | Pinacol | 2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are another important class of boronic acid derivatives. MIDA boronates are exceptionally stable, air- and moisture-tolerant crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. This stability allows for the sequential and iterative cross-coupling reactions. The MIDA group acts as a protecting group for the boronic acid functionality, which can be released under mild basic conditions when needed. The synthesis involves the reaction of the boronic acid with MIDA in the presence of a dehydrating agent.
| Precursor | Reagent | Product |
| This compound | N-methyliminodiacetic acid (MIDA) | This compound MIDA ester |
Pinanediol Esters: For applications requiring chiral auxiliaries, pinanediol can be used to form diastereomeric boronate esters. This is particularly useful in asymmetric synthesis where the chiral pinanediol moiety can induce stereoselectivity in subsequent reactions.
Synthesis of Organotrifluoroborate Analogues
Potassium organotrifluoroborates are another class of stable and highly crystalline boronic acid surrogates. They are known for their enhanced stability towards air and moisture compared to the corresponding boronic acids. nih.gov The synthesis of potassium (8-chloronaphthalen-1-yl)trifluoroborate can be achieved by treating this compound with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). researchgate.net The trifluoroborate salt typically precipitates from the reaction mixture and can be isolated by filtration. A similar synthesis has been reported for the analogous 8-bromo derivative. researchgate.net
These salts are excellent coupling partners in Suzuki-Miyaura reactions, often exhibiting different reactivity profiles compared to the parent boronic acids or their ester derivatives. nih.gov
| Precursor | Reagent | Product |
| This compound | Potassium hydrogen fluoride (KHF₂) | Potassium (8-chloronaphthalen-1-yl)trifluoroborate |
The conversion to the trifluoroborate offers a practical way to store and handle the boronic acid functionality, especially for substrates that may be prone to protodeboronation or other decomposition pathways. nih.gov
Reactivity and Mechanistic Principles of 8 Chloronaphthalen 1 Yl Boronic Acid in Catalytic Transformations
Suzuki-Miyaura Cross-Coupling Chemistry of (8-Chloronaphthalen-1-yl)boronic Acid
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate using a palladium catalyst. diva-portal.orgsemanticscholar.org For a sterically hindered substrate such as this compound, the efficiency and outcome of this reaction are highly dependent on the specific catalytic system and reaction conditions employed.
The palladium-catalyzed Suzuki-Miyaura coupling provides a powerful method for constructing biaryl structures. researchgate.net The reaction involving this compound presents a challenge due to the steric hindrance around the boron center, which can impede key steps in the catalytic cycle. youtube.com
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. youtube.com This step involves the insertion of the Pd(0) center into the carbon-halide bond and is often the rate-determining step of the reaction. youtube.com The reactivity of the halide typically follows the order I > Br > Cl.
Transmetalation : This crucial step involves the transfer of the organic group from the boron atom to the palladium(II) center. youtube.com The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. rsc.org For this compound, the significant steric bulk imposed by the peri-chloro group can hinder the approach of the boronate to the palladium complex, potentially slowing the rate of transmetalation.
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active palladium(0) species. youtube.comyoutube.com This step is typically fast and irreversible, driving the catalytic cycle forward.
| Step | Description | Key Intermediates | Influence of this compound Structure |
| Oxidative Addition | Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. | Pd(0)L₂, Ar-Pd(II)-X(L₂) | Independent of the boronic acid structure. Rate depends on the halide (X) and aryl group (Ar). |
| Transmetalation | The aryl group from the activated boronate complex replaces the halide on the Pd(II) center. | [Ar-B(OH)₃]⁻, Ar-Pd(II)-Ar'(L₂) | The sterically demanding 8-chloro-1-naphthyl group can slow this step, requiring optimized ligands and conditions. |
| Reductive Elimination | The two aryl groups are eliminated from the Pd(II) center, forming the C-C bond and regenerating Pd(0). | Ar-Ar', Pd(0)L₂ | Generally a rapid, product-forming step. |
The choice of ligand is critical for achieving high efficiency in Suzuki-Miyaura couplings, especially with challenging substrates. wikipedia.org Electron-rich and sterically bulky phosphine (B1218219) ligands are often required to facilitate both the oxidative addition and reductive elimination steps.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : This is a highly effective monodentate biarylphosphine ligand known to promote couplings of sterically hindered substrates. Its bulk and electron-donating properties stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle.
dppf (1,1'-Bis(diphenylphosphino)ferrocene) : As a bidentate ligand, dppf offers increased stability to the palladium center. It is widely used in various cross-coupling reactions, although for extremely hindered systems, more specialized ligands like SPhos may offer superior performance. wikipedia.org
Ancillary additives, primarily the base, are essential for activating the boronic acid for transmetalation. The choice of base (e.g., K₃PO₄, Cs₂CO₃, KOAc) and solvent can significantly impact reaction rates and yields by influencing the formation and reactivity of the active boronate species.
The table below illustrates typical conditions used for the Suzuki-Miyaura coupling of sterically demanding aryl chlorides, which are relevant for reactions involving substrates like this compound.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | High |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100-110 | Good to High |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | THF/H₂O | 80 | Variable |
Protodeboronation is a common and detrimental side reaction in Suzuki-Miyaura coupling, where the carbon-boron bond of the boronic acid is cleaved by a proton source, leading to the formation of an arene byproduct (in this case, 1-chloronaphthalene) and reducing the yield of the desired cross-coupled product. researchgate.net The propensity for protodeboronation is highly dependent on factors like temperature, pH, and the electronic properties of the boronic acid. researchgate.net
Strategies to mitigate this side reaction include:
Anhydrous Conditions : Minimizing the amount of water in the reaction can suppress protodeboronation, though water is often necessary to dissolve the inorganic base. researchgate.net
Use of "Slow-Release" Boronates : Converting the boronic acid to a more stable derivative, such as a MIDA (N-methyliminodiacetic acid) boronate ester or an organotrifluoroborate salt, can be effective. These derivatives slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and favoring the productive cross-coupling pathway over the undesired protodeboronation.
Optimization of Base and Solvent : The choice of base is critical. For instance, using a non-aqueous base like potassium acetate (B1210297) (KOAc) can sometimes reduce the rate of protodeboronation compared to stronger, more hydrolytic bases. youtube.com
Highly Active Catalysts : Employing a highly active catalyst system that promotes a rapid rate of cross-coupling can help the desired reaction outcompete the slower protodeboronation side reaction.
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for Suzuki-Miyaura cross-coupling reactions. nih.gov Nickel is particularly effective for activating challenging substrates like aryl chlorides and sterically hindered coupling partners. rsc.orgbeilstein-journals.org Its distinct electronic properties and smaller atomic size can lead to different reactivity profiles compared to palladium. beilstein-journals.org
The development of well-defined, air-stable nickel(II) precatalysts has been crucial for improving the reliability and scope of nickel-catalyzed cross-coupling reactions. These precatalysts are readily activated under the reaction conditions to generate the active Ni(0) species.
NiCl₂(PCy₃)₂ (Bis(tricyclohexylphosphine)nickel(II) chloride) : This is a commercially available and air-stable precatalyst. The bulky and electron-rich tricyclohexylphosphine (B42057) (PCy₃) ligands are effective at stabilizing the active Ni(0) species and promoting the oxidative addition of aryl chlorides.
(dppf)Ni(o-tolyl)(Cl) : This is a well-defined Ni(II) precatalyst supported by the dppf ligand. Such precatalysts have shown high activity in the coupling of aryl halides, including those found in heterocyclic systems. wikipedia.org The use of dppf provides a stable and robust catalytic system.
These nickel-based systems represent a viable and potent alternative for the cross-coupling of this compound, especially when paired with aryl chloride electrophiles, offering a potentially more economical and reactive pathway for the synthesis of complex biaryl structures.
Nickel-Catalyzed Cross-Coupling Alternatives
Elucidation of Nickel(I)/Nickel(0)/Nickel(II) Redox Cycles in Catalysis
While nickel-catalyzed cross-coupling reactions involving boronic acids are known to proceed through various redox cycles, including Ni(0)/Ni(II) and potentially Ni(I)/Ni(III) pathways, no specific studies detailing the catalytic cycle for this compound have been identified. Mechanistic investigations typically focus on model substrates, and this specific compound does not appear to have been a subject of such detailed study. The general mechanism involves oxidative addition, transmetalation, and reductive elimination, but the specific intermediates and pathway involving this compound remain unelucidated in the available literature.
Stereoelectronic Effects in Nickel-Mediated Coupling Reactions
The stereoelectronic properties of any arylboronic acid—defined by the interplay of steric hindrance and the electron-donating or -withdrawing nature of its substituents—are crucial in determining its reactivity in cross-coupling reactions. For this compound, the bulky chloro group at the peri-position (C8) relative to the boronic acid group (C1) would be expected to exert a significant steric effect, potentially influencing the rate of transmetalation to the nickel center. However, no specific research articles were found that quantify or discuss these stereoelectronic effects for this particular compound in nickel-mediated reactions.
Substrate Scope and Reaction Selectivity with Various Electrophiles for this compound
There is no available data compiling the substrate scope and reaction selectivity of this compound with a range of electrophiles in catalytic reactions. While general nickel-catalyzed Suzuki-Miyaura couplings have a broad scope, specific examples and yield data for this compound are not documented in dedicated studies.
One-Pot Methodologies and Sequential Reactions
One-pot and sequential reactions are efficient synthetic strategies. While arylboronic acids are frequently used in such processes, literature detailing the application of this compound in these specific methodologies is not available.
Alternative Boron-Mediated Transformations
Formation of Carbon-Oxygen and Carbon-Nitrogen Bonds via Cross-Coupling
The Chan-Lam and Buchwald-Hartwig aminations are prominent methods for C-O and C-N bond formation using boronic acids. These reactions are generally applicable to a wide variety of arylboronic acids. However, specific examples, optimized conditions, or yields for the use of this compound in these transformations are not reported in the available sources.
Rhodium-Catalyzed Addition Reactions
Rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. The success and stereoselectivity of these reactions are highly dependent on the specific arylboronic acid and chiral ligands used. There is no information available to suggest that this compound has been utilized or studied in this context.
Ipso-Nitration Reactions of Arylboronic Acids
The ipso-nitration of arylboronic acids represents a powerful and regioselective strategy for the synthesis of nitroaromatic compounds. nih.gov This transformation involves the replacement of the boronic acid functional group (-B(OH)₂) with a nitro group (-NO₂), offering a significant advantage over traditional electrophilic aromatic substitution methods, which often yield mixtures of isomers. organic-chemistry.org For a substrate such as this compound, ipso-nitration provides a direct route to 1-chloro-8-nitronaphthalene, avoiding potential side products that could arise from nitration at other positions on the naphthalene (B1677914) ring.
The mechanism of ipso-nitration can proceed through different pathways depending on the nitrating agent and reaction conditions. organic-chemistry.orgacs.org Historically, methods involved strong acids and high temperatures, relying on the generation of the nitronium ion (NO₂⁺) as the active electrophile. acs.org However, contemporary research has focused on developing milder and more selective protocols.
One effective method utilizes a mixture of a nitrate (B79036) salt (e.g., AgNO₃) and chlorotrimethylsilane (B32843) (TMS-Cl). organic-chemistry.org This system is believed to generate an intermediate species, TMS-O-NO₂, which facilitates the highly regioselective nitration at the carbon atom bearing the boronic acid group. organic-chemistry.org Other approaches employ reagents like bismuth(III) nitrate or fuming nitric acid. nih.govorganic-chemistry.org Mechanistic studies involving fuming nitric acid have indicated a radical-based pathway. organic-chemistry.org The reaction is proposed to be initiated by the nitrogen dioxide radical (•NO₂), which is generated from the dissociation of nitric acid. organic-chemistry.org This radical mechanism is supported by the observation that radical scavengers can inhibit the reaction. organic-chemistry.org
Furthermore, visible-light-induced, iron-catalyzed ipso-nitration has emerged as a practical method using sodium nitrate (NaNO₃) as the nitrating reagent. acs.org In this process, a photoactive iron complex is excited by light, leading to the homolytic cleavage of an N–O bond to release the key nitryl radical (•NO₂). acs.org This radical then undergoes an electrophilic addition with the arylboronic acid to form a cyclic radical intermediate, which ultimately leads to the nitrated product. acs.orgresearchgate.net
The choice of nitrating agent and conditions allows for compatibility with a wide range of functional groups on the aromatic ring, making it a versatile tool in organic synthesis. organic-chemistry.orgorganic-chemistry.org
Table 1: Selected Methods for the Ipso-Nitration of Arylboronic Acids
| Nitrating System | Typical Substrate (Arylboronic Acid) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| AgNO₃ / TMS-Cl in CH₂Cl₂ | 4-Methylphenylboronic acid | 4-Nitrotoluene | 95 | organic-chemistry.org |
| Fuming HNO₃ in CH₂Cl₂ | 4-Methoxyphenylboronic acid | 4-Nitroanisole | 98 | organic-chemistry.org |
| Bi(NO₃)₃·5H₂O in Acetone | Phenylboronic acid | Nitrobenzene | 92 | nih.gov |
| Fe(NO₃)₃·9H₂O / Visible Light | 4-Biphenylboronic acid | 4-Nitro-1,1'-biphenyl | 99 | acs.org |
Metal-Free Cross-Coupling Strategies Involving Boronic Acids
While transition-metal catalysis, particularly palladium-catalyzed Suzuki-Miyaura coupling, is the conventional method for utilizing arylboronic acids, there is growing interest in developing metal-free cross-coupling strategies. nih.govrsc.org These approaches circumvent the cost, toxicity, and potential for product contamination associated with transition metals. nih.gov In this context, this compound can serve as an arylating agent to form new carbon-carbon bonds without the need for a metal catalyst.
Several distinct metal-free strategies have been developed. One prominent approach involves the use of a boron-based catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to facilitate the cross-coupling of boronic acids with partners like allylic alcohols. nih.govrsc.org The proposed mechanism suggests that the boronic acid catalyst coordinates with the alcohol, promoting the cleavage of the C–O bond to generate a carbocation intermediate. nih.govrsc.org This carbocation is then trapped by the nucleophilic aryl group from the boronic acid reagent, such as the 8-chloronaphthalen-1-yl group, to form the coupled product. nih.gov
Another innovative strategy enables a Suzuki-type cross-coupling of benzyl (B1604629) halides and arylboronic acids catalyzed by a simple organic sulfide. researchgate.netacs.org This reaction is proposed to proceed through the formation of a zwitterionic boron "ate" intermediate, formed by the reaction of the sulfide, the benzyl halide, and the arylboronic acid. researchgate.netacs.org This "ate" species subsequently undergoes a 1,2-metallate shift, a type of rearrangement, which ultimately leads to the formation of the C-C bond and the desired diarylmethane product. acs.org A key advantage of this method is its orthogonal chemoselectivity, as C(sp²)-halides like aryl bromides remain unaffected. acs.org
Photocatalysis has also enabled metal-free couplings. acs.org Light-mediated protocols can initiate reactions between aryl triflates and arylboronic acids (or their trifluoroborate salts). acs.org These reactions are often postulated to proceed via radical cation intermediates, expanding the scope of metal-free transformations. acs.org These diverse strategies highlight the versatility of boronic acids as robust nucleophiles in synthetic chemistry, capable of participating in a range of transformations beyond traditional metal-catalyzed reactions. rsc.orgrsc.orgresearchgate.net
Table 2: Examples of Metal-Free Cross-Coupling Reactions Involving Boronic Acids
| Coupling Partners | Catalyst / Conditions | Product Type | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Allylic Alcohol + Arylboronic Acid | B(C₆F₅)₃ | Arylated Alkene | Carbocation Intermediate | nih.govrsc.org |
| Benzyl Halide + Arylboronic Acid | Organic Sulfide / Base | Diaryl Methane | Boron "ate" Intermediate / 1,2-Shift | researchgate.netacs.org |
| Aryl Triflate + Aryl Trifluoroborate | Visible Light / No Catalyst | Biaryl | Radical Cation Intermediate | acs.org |
Strategic Applications of 8 Chloronaphthalen 1 Yl Boronic Acid in Complex Molecule Synthesis
Construction of Polyaromatic Hydrocarbons and Fused Ring Systems
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.orgresearchgate.net In this context, (8-Chloronaphthalen-1-yl)boronic acid serves as a valuable coupling partner for the synthesis of extended polyaromatic hydrocarbons (PAHs) and fused ring systems. researchgate.netrsc.orgnih.gov The boronic acid moiety readily participates in the catalytic cycle, enabling the facile introduction of the 8-chloronaphthyl unit into a variety of aromatic structures.
The presence of the chloro group at the 8-position can be strategically utilized. It can be retained in the final structure to modulate the electronic properties and solubility of the resulting PAH, or it can serve as a handle for further functionalization. The unique steric environment created by the peri-substitution can influence the conformation of the resulting biaryl linkages, potentially leading to molecules with specific three-dimensional shapes. While specific examples detailing the use of this compound in the synthesis of complex PAHs are not extensively documented in publicly available literature, the principles of Suzuki-Miyaura coupling strongly support its utility in this area. The closely related 1,8-dibromonaphthalene (B102958) has been used in palladium-catalyzed [3+3] annulation reactions with PAH boronic esters to create various perylene (B46583) derivatives, highlighting the potential of peri-substituted naphthalenes in building larger fused systems. rsc.org
Diversification of Naphthalene-Based Scaffolds for Chemical Libraries
In medicinal chemistry and drug discovery, the generation of chemical libraries with diverse molecular scaffolds is crucial for identifying new bioactive compounds. aablocks.com this compound provides a valuable starting point for the diversification of naphthalene-based scaffolds. The boronic acid functionality allows for its incorporation into a wide range of molecules through Suzuki-Miyaura coupling, while the chloro group offers a site for subsequent chemical modifications. researchgate.net
This dual functionality enables a divergent synthetic approach. A common core structure can be prepared using the boronic acid, and then the chloro group can be subjected to various transformations, such as nucleophilic aromatic substitution or other cross-coupling reactions, to introduce a wide array of substituents. This strategy allows for the rapid generation of a library of related compounds with varied steric and electronic properties, which can then be screened for biological activity. Boronic acids are recognized as essential building blocks for creating chemical libraries to explore structure-activity relationships. aablocks.com
Contributions to Advanced Materials and Supramolecular Assemblies
The unique structural and electronic features of this compound make it an attractive component for the design of advanced materials and supramolecular assemblies. nih.gov The rigid naphthalene (B1677914) core can impart thermal stability and desirable photophysical properties, while the boronic acid and chloro groups provide handles for incorporation into larger systems.
Incorporation into Dynamic Covalent Networks and Vitrimers
Boronic acids are key functional groups in the field of dynamic covalent chemistry, which involves the formation of reversible covalent bonds. nih.gov This reversibility allows for the creation of materials that can adapt their structure in response to external stimuli, leading to properties such as self-healing and recyclability. Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics, owing to the presence of dynamic covalent bonds. nih.govnih.govresearchgate.net
Building Blocks for Optoelectronic Materials (e.g., OLED)
Naphthalene derivatives are widely used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs), due to their inherent fluorescence and charge-transport properties. tcichemicals.commdpi.com Boron-containing compounds have also gained significant attention as materials for blue TADF (thermally activated delayed fluorescence) OLEDs. nih.gov The incorporation of a boronic acid group onto the naphthalene scaffold, as in this compound, provides a convenient method for integrating this unit into larger conjugated systems used in OLEDs. maisonchem.com.cn
The Suzuki-Miyaura coupling reaction is a common method for synthesizing the complex conjugated molecules that serve as emitters, hosts, or charge-transport materials in OLED devices. ed.ac.uk The 8-chloro-1-naphthyl moiety can be introduced into these structures to fine-tune their electronic energy levels (HOMO/LUMO), which in turn affects the emission color and efficiency of the OLED. The steric hindrance from the peri-chloro group could also influence the packing of molecules in the solid state, potentially preventing aggregation-caused quenching of fluorescence and improving device performance.
Development of Chemical Probes and Functional Molecules
Boronic acids are widely employed in the design of chemical probes and sensors due to their ability to reversibly bind with diols, such as those found in saccharides and glycoproteins. nih.govmdpi.com This interaction can be coupled with a fluorescent reporter group to create a sensor that signals the presence of the target analyte through a change in fluorescence. nih.govmdpi.com
This compound can serve as a platform for the development of such fluorescent probes. scispace.comfrontiersin.org The naphthalene ring itself is a fluorophore, and its emission properties can be modulated by the binding of a diol to the boronic acid group. The binding event alters the electronic properties of the boron center, which in turn affects the intramolecular charge transfer (ICT) characteristics of the naphthalene fluorophore, leading to a detectable change in the fluorescence signal. mdpi.com The chloro substituent can further modify the photophysical properties of the probe and provide a site for attaching other functional groups to enhance selectivity or water solubility. While specific fluorescent probes based on this compound are not extensively reported, the general principles of boronic acid-based sensor design indicate its potential in this area. nih.govmdpi.comresearchgate.netresearchgate.net
Advanced Characterization and Computational Studies of 8 Chloronaphthalen 1 Yl Boronic Acid
Spectroscopic Techniques for Structural and Mechanistic Analysis
Spectroscopy is an indispensable tool for the structural verification and analysis of (8-Chloronaphthalen-1-yl)boronic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of its atomic and molecular properties.
High-resolution NMR spectroscopy is fundamental for the unambiguous structural determination of this compound by providing detailed information about the local chemical environments of specific nuclei, primarily ¹¹B and ¹³C.
The ¹¹B NMR spectrum offers direct insight into the environment of the boron atom. For arylboronic acids, the boron nucleus is typically characterized by a single, often broad, resonance. The chemical shift (δ) for the trigonal planar boron in this compound is expected to appear in the typical range for arylboronic acids. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride (B1165640) trimers, known as boroxines, especially upon dehydration. This equilibrium can influence the observed ¹¹B NMR spectrum, with boroxines generally resonating at a slightly different frequency than the monomeric acid.
¹³C NMR spectroscopy is used to identify all unique carbon atoms within the molecule. For this compound, ten distinct signals are expected for the naphthalene (B1677914) core. The carbon atom directly bonded to the boronic acid group (C1) is typically deshielded and appears at a characteristic downfield shift. The carbon atom bearing the chlorine substituent (C8) also exhibits a distinct chemical shift due to the electronegativity of the halogen. The precise chemical shifts are influenced by the combined electronic effects of the boronic acid and chloro substituents on the aromatic system.
Interactive Table: Expected NMR Chemical Shift Ranges for this compound.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹¹B | Arylboronic Acid | 28 - 33 | Position can be concentration and solvent dependent. May show equilibrium with boroxine (B1236090) form. |
| ¹³C | C-B | ~130 - 140 | Broad signal often observed due to quadrupolar relaxation of the attached ¹¹B nucleus. |
| ¹³C | C-Cl | ~125 - 135 | Chemical shift influenced by the electronegative chlorine atom. |
| ¹³C | Aromatic C-H | ~120 - 140 | Multiple signals corresponding to the unique carbons of the naphthalene ring. |
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in this compound. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds within the molecule.
Key characteristic absorption bands for this compound include a strong and broad O-H stretching vibration for the hydroxyl groups of the boronic acid moiety, typically observed in the 3200-3600 cm⁻¹ region. researchgate.net The B-O stretching vibration gives rise to a strong band, usually found around 1350 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching frequency for an aryl chloride is typically observed in the 1000-1100 cm⁻¹ region.
FT-IR is also valuable for reaction monitoring. For instance, in a Suzuki-Miyaura coupling reaction, the disappearance of the characteristic O-H and B-O bands of the boronic acid can be monitored to track the progress of the reaction.
Interactive Table: Characteristic IR Absorption Bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | B(OH)₂ | 3200 - 3600 | Broad, Strong |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C=C Stretch | Aromatic | 1400 - 1600 | Medium to Strong |
| B-O Stretch | B-OH | 1330 - 1380 | Strong |
| C-Cl Stretch | Aryl-Cl | 1000 - 1100 | Medium to Strong |
Mass spectrometry is a critical analytical technique used to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₀H₈BClO₂ and a monoisotopic mass of approximately 206.03 g/mol . moldb.com1pchem.com
Using high-resolution mass spectrometry (HRMS), the experimentally measured mass can be compared to the calculated exact mass, confirming the elemental formula with high precision. The isotopic pattern is also highly informative; the presence of chlorine is readily identified by the characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Boron also has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), which contributes to the complexity of the isotopic cluster.
In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), MS serves as a powerful detector to monitor the consumption of the boronic acid and the formation of products in real-time during a chemical reaction, providing valuable kinetic data. mdpi.comscirp.org Common observations in the mass spectrum of boronic acids include the molecular ion [M]⁺, a deprotonated molecule [M-H]⁻ in negative ion mode, and often a peak corresponding to the loss of water [M-H₂O]⁺. uni.lulibretexts.org
Quantum Chemical Calculations for Reaction Mechanism Elucidation
While spectroscopic methods provide information about stable molecules, computational chemistry allows for the investigation of transient species and reaction pathways that are difficult or impossible to observe experimentally. Quantum chemical calculations are particularly useful for elucidating the complex mechanisms of reactions involving this compound.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. researchgate.net It is widely applied to elucidate reaction mechanisms, particularly for transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where this compound is a common substrate. nih.govresearchgate.net
DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. For the Suzuki-Miyaura reaction, DFT can be used to analyze the key mechanistic steps:
Oxidative Addition: Calculation of the energy barrier for the addition of an aryl halide to the palladium(0) catalyst.
Transmetalation: Modeling the transfer of the 8-chloronaphthalen-1-yl group from boron to the palladium center. This is often the rate-determining step, and DFT can clarify the role of the base and the structure of the key transition state. nih.gov
Reductive Elimination: Determining the activation energy required for the formation of the C-C bond and regeneration of the palladium(0) catalyst.
By comparing the energy barriers of competing pathways, DFT can predict reaction outcomes and explain observed regioselectivity and stereoselectivity. mdpi.com
Molecular modeling provides a visual and energetic understanding of how this compound interacts with a catalyst, typically a palladium complex with phosphine (B1218219) ligands. acs.org These models can reveal crucial non-covalent interactions, steric hindrances, and electronic effects that govern the catalytic cycle.
By modeling the docking of the boronic acid (or its activated boronate form) to the metal center, researchers can understand how the steric bulk and electronic properties of the naphthalene ring and the chlorine substituent influence the binding affinity and the geometry of the catalyst-substrate complex. researchgate.net For example, modeling can predict how different phosphine ligands on the palladium catalyst will affect the approach of the boronic acid during the transmetalation step. This information is invaluable for the rational design of more efficient and selective catalysts for specific applications involving sterically demanding substrates like this compound. acs.org
Prediction of Electronic Structure and Reactivity Descriptors
The electronic properties of substituted naphthalenes are significantly influenced by the nature and position of their substituents. rsc.orgtandfonline.com In this compound, the naphthalene core is functionalized with a chlorine atom and a boronic acid group in a peri-relationship. Both substituents are expected to modulate the electronic landscape of the naphthalene π-system. The chlorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I). uva.es Conversely, its lone pairs can participate in resonance, leading to a mesomeric or resonance-donating effect (+M). uva.es The boronic acid group is generally considered an electron-withdrawing group due to the electron-deficient nature of the boron atom.
The interplay of these electronic effects dictates the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. samipubco.com A smaller gap generally implies higher reactivity. samipubco.com
For the parent naphthalene molecule, DFT calculations have established a HOMO-LUMO gap of approximately 4.75 eV. samipubco.com The introduction of substituents alters this value. Studies on substituted naphthalenes have shown that functional groups can either increase or decrease the HOMO-LUMO gap. rsc.orgresearchgate.net Electron-withdrawing groups tend to lower the energies of both HOMO and LUMO, while electron-donating groups tend to raise them. rsc.org
Based on computational studies of analogous compounds like 1-chloronaphthalene (B1664548) and other substituted naphthalenes, a set of predicted electronic properties for this compound can be estimated. rsc.orgnih.gov These quantum chemical descriptors are crucial for predicting how the molecule will behave in chemical reactions.
Table 1: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value (eV) | Significance |
| EHOMO | ~ -6.5 to -6.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | ~ -1.5 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.0 | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | ~ 6.5 to 6.0 | Energy required to remove an electron (approximated by -EHOMO). |
| Electron Affinity (A) | ~ 1.5 to 1.0 | Energy released when an electron is added (approximated by -ELUMO). |
| Electronegativity (χ) | ~ 4.0 to 3.5 | Tendency to attract electrons; calculated as (I+A)/2. |
| Chemical Hardness (η) | ~ 2.5 to 2.25 | Resistance to change in electron distribution; calculated as (I-A)/2. |
| Electrophilicity Index (ω) | ~ 3.2 to 2.45 | Global electrophilic nature of the molecule; calculated as χ²/2η. |
Note: The values in this table are predictive and based on computational data for structurally related naphthalene derivatives. They serve as an estimation for guiding further theoretical and experimental work.
The distribution of the HOMO and LUMO across the molecule is also a key aspect of its reactivity. For many naphthalene derivatives, the HOMO is typically a π-orbital delocalized over the naphthalene rings. ed.ac.uk The LUMO is also a π*-orbital, and its localization can be influenced by the substituents. In the case of this compound, it is anticipated that the HOMO will be primarily located on the naphthalene core, while the LUMO may have significant contributions from both the naphthalene system and the boronic acid moiety, given its electron-accepting nature. ed.ac.uk This distribution would suggest that nucleophilic attack is likely to occur at the boron atom or the naphthalene ring, while electrophilic attack would target the electron-rich regions of the naphthalene core.
Future Perspectives and Unexplored Research Frontiers for 8 Chloronaphthalen 1 Yl Boronic Acid Chemistry
Innovation in Sustainable Synthetic Methodologies for Arylboronic Acids
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, demanding methodologies that are not only efficient but also environmentally benign. For arylboronic acids like (8-Chloronaphthalen-1-yl)boronic acid, research is pivoting away from traditional syntheses, such as those relying on organolithium or Grignard reagents which often require cryogenic temperatures and strictly anhydrous conditions. google.com The focus is shifting towards more sustainable and practical alternatives.
Key areas of innovation include:
Metal-Free Borylation: Photoinduced, metal-free borylation of haloarenes presents a significant leap forward, avoiding the need for transition metal catalysts. organic-chemistry.org This approach can directly provide boronic acids and their esters under mild conditions.
Alternative Starting Materials: The use of arylamines and aryl cyanides as precursors is gaining traction. organic-chemistry.org Diazotization of arylamines followed by a Sandmeyer-type borylation offers a "green" pathway to arylboronic acids. organic-chemistry.org Similarly, rhodium-catalyzed borylation of aryl cyanides via carbon-cyano bond cleavage allows for late-stage, regioselective introduction of a boryl group. organic-chemistry.org
Greener Reaction Conditions: A growing trend involves the development of synthetic protocols that utilize water as a solvent, employ micellar conditions to facilitate reactions, or operate entirely solvent-free. organic-chemistry.orgresearchgate.net These methods reduce reliance on volatile and often toxic organic solvents, aligning with green chemistry objectives.
| Sustainable Method | Precursor | Key Features |
| Photoinduced Borylation | Haloarenes | Metal- and additive-free; proceeds under mild conditions. organic-chemistry.org |
| Sandmeyer Borylation | Arylamines | Utilizes diazotization; considered a "green" method. organic-chemistry.org |
| C-CN Bond Cleavage | Aryl Cyanides | Allows for late-stage functionalization. organic-chemistry.org |
| Micellar Catalysis | Aryl Bromides | Enables efficient borylation in water. organic-chemistry.org |
Catalyst Discovery and Ligand Design for Enhanced Performance and Selectivity
While this compound is a staple in palladium-catalyzed reactions, the future lies in developing more efficient, cost-effective, and selective catalytic systems. Research is actively pursuing catalysts based on earth-abundant first-row transition metals such as nickel, iron, and copper as sustainable alternatives to precious metals like palladium. nih.govnih.gov Nickel catalysts, in particular, have demonstrated high efficiency for coupling reactions involving more challenging substrates. nih.gov
Innovations in ligand design are paramount to this progress. The development of sterically bulky and electron-rich ligands, such as dialkylbiarylphosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs), has revolutionized cross-coupling chemistry. nih.govnih.govresearchgate.net These advanced ligands create catalytic systems with enhanced scope and efficiency, enabling reactions at lower temperatures, with lower catalyst loadings, and with previously unreactive substrates like aryl chlorides. nih.govresearchgate.net The design of well-defined, preformed palladium catalysts also improves selectivity and activity by reducing metal loading and ligand-to-metal ratios. researchgate.net
| Catalyst/Ligand Class | Metal | Advantages |
| Earth-Abundant Metals | Ni, Fe, Co, Cu | Cost-effective, sustainable alternative to palladium. nih.gov |
| Biaryl Phosphine (B1218219) Ligands | Pd, Ni | High steric bulk and electron density enhance catalyst activity and stability. nih.govnih.gov |
| N-Heterocyclic Carbenes (NHCs) | Pd | Form strong bonds with the metal center, leading to robust and efficient catalysts. nih.govresearchgate.net |
| Salan Ligands | Pd | Allow for cross-coupling reactions to be performed in water and air. nih.gov |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The convergence of organic synthesis with robotics and data science is set to accelerate discovery in boronic acid chemistry. Automated synthesis platforms, sometimes referred to as "chemputers," can perform multi-step syntheses with minimal human intervention. researchgate.netucla.edu A key strategy in this domain is the iterative cross-coupling (iSMcc) of N-methyliminodiacetic acid (MIDA) boronates. researchgate.net These air- and chromatographically-stable boronates are compatible with a wide range of reagents, allowing for the automated, step-by-step assembly of complex molecules from simple building blocks. ucla.eduresearchgate.net Capsule-based automated synthesizers further streamline the process, handling reaction, workup, and purification for reactions like Suzuki-Miyaura couplings. synplechem.comsigmaaldrich.com
High-Throughput Experimentation (HTE) complements automation by enabling the rapid screening of vast arrays of reaction conditions—such as catalysts, ligands, solvents, and bases—in parallel using multi-well plates. acs.orgyoutube.com This approach dramatically accelerates the optimization of reaction protocols and facilitates the discovery of novel chemical transformations, moving beyond slow, iterative experimentation. youtube.comresearchgate.net The integration of HTE with automated platforms promises to create a powerful, closed-loop system for the rapid design, synthesis, and testing of new molecules derived from precursors like this compound.
Novel Reactivity Modes and Multi-Component Reactions involving Naphthalene (B1677914) Boronic Acids
Beyond their established role in cross-coupling, the future of naphthalene boronic acids involves harnessing new modes of reactivity. A significant area of growth is in transition-metal-free transformations, where the carbon-boron bond is converted directly into other functionalities like C-O (phenols), C-N (anilines), and C-X (haloarenes). nih.gov These methods offer alternative synthetic pathways that avoid the cost and potential toxicity associated with residual transition metals.
Furthermore, there is immense potential for incorporating naphthalene boronic acids into multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This atom-economical approach is ideal for rapidly generating libraries of structurally diverse molecules. nih.gov The development of novel MCRs, potentially enabled by photoredox catalysis, that utilize boronic acids like this compound could open up new avenues for synthesizing complex naphthalene-containing scaffolds for medicinal chemistry and materials science. acs.orgresearchgate.net
Expansion of Applications in Advanced Materials Science and Interdisciplinary Research
The unique electronic and structural properties of the naphthalene core, combined with the versatile reactivity of the boronic acid group, position this compound as a valuable building block for advanced materials. The diverse reactivity of arylboronic acids has led to their use in a variety of sensing and stimuli-responsive materials. rsc.org
Future applications are envisioned in several interdisciplinary areas:
Stimuli-Responsive Polymers: Arylboronic acids are key components in self-healing hydrogels. rsc.org The dynamic covalent nature of the boronate ester bonds allows these materials to degrade in response to specific stimuli such as changes in pH or the presence of diols or reactive oxygen species, making them suitable for biomedical applications. rsc.org
Supramolecular Chemistry: Naphthalene-based diols can self-assemble with aryl boronic acids and linkers like 4,4'-bipyridine (B149096) to form stable, H-shaped host-guest complexes capable of incorporating aromatic hydrocarbons. mdpi.com This opens possibilities for creating novel molecular containers and sensors.
Organic Electronics: Naphthalene derivatives are widely used in organic light-emitting diodes (OLEDs). This compound serves as a key intermediate for synthesizing the advanced organic materials used in these devices. samaterials.com
Medicinal Chemistry: The application of arylboronic acids is expanding beyond their use as synthetic intermediates. researchgate.net Boron-containing heterocycles, derived from boronic acids, are emerging as new pharmacophores with significant therapeutic potential. hallgroupchemistry.comdigitellinc.com Naphthalene-based boronate compounds have been investigated as novel proteasome inhibitors for potential anticancer treatments. nih.gov
Q & A
Q. What are the key structural features of (8-Chloronaphthalen-1-yl)boronic acid that influence its reactivity in cross-coupling reactions?
The reactivity of this compound in reactions like Suzuki-Miyaura couplings is governed by its electronic and steric properties. The chlorine substituent at the 8-position of the naphthalene ring induces electron-withdrawing effects, enhancing the electrophilicity of the boron atom and stabilizing the boronate intermediate during transmetallation. Steric hindrance from the naphthalene backbone may slow kinetics but can improve selectivity in certain substrates. Structural characterization via X-ray crystallography (as demonstrated for related naphthalenylboronic acids) is critical to confirm bond angles and hydrogen-bonding networks that influence stability .
Q. How can polymorphism in this compound be characterized experimentally?
Polymorphism can be identified using X-ray diffraction (XRD) to resolve crystal packing differences, differential scanning calorimetry (DSC) to detect phase transitions, and thermogravimetric analysis (TGA) to assess thermal stability. For example, studies on (naphthalen-1-yl)boronic acid revealed two polymorphs with distinct hydrogen-bonding networks (O–H⋯O vs. O–H⋯π interactions), highlighting the importance of solvent and crystallization conditions in polymorph formation .
Q. What spectroscopic techniques are effective for confirming the structural integrity of this compound post-synthesis?
Nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H) is essential for verifying boronic acid functionality and substituent positions. Infrared (IR) spectroscopy identifies B–O and O–H stretches (~1,350 cm⁻¹ and ~3,200 cm⁻¹, respectively). Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) coupled with LC-MS/MS (e.g., MRM mode) ensure purity and detect trace impurities, as demonstrated in boronic acid impurity profiling .
Advanced Research Questions
Q. How can computational tools like QSAR and PCA aid in optimizing this compound for sensor design?
Quantitative structure-activity relationship (QSAR) models and principal component analysis (PCA) can predict binding affinities and selectivity by correlating molecular descriptors (e.g., electronic parameters, steric bulk) with experimental data. For example, a PCA-driven selection of aryl boronic acids for chiroptical sensors identified structural motifs that maximize diol-binding efficiency, which can be adapted for chloronaphthalene derivatives .
Q. What methodologies are used to study the kinetic binding properties of this compound with diol-containing biomolecules?
Stopped-flow fluorescence assays provide real-time kinetic data (e.g., kon, koff) for boronic acid-diol interactions. Studies on isoquinolinylboronic acids showed binding equilibria are reached within seconds, with kon values correlating with thermodynamic affinities (e.g., fructose > glucose). These methods are critical for designing real-time glucose sensors or drug delivery systems .
Q. How does the chlorine substituent at the 8-position influence the electronic properties and medicinal activity of this boronic acid?
The electron-withdrawing chlorine enhances the Lewis acidity of boron, improving interactions with biological nucleophiles (e.g., proteasomal threonine residues). Structure-activity relationship (SAR) studies on chlorinated boronic acid derivatives, such as combretastatin analogs, revealed increased tubulin polymerization inhibition and apoptosis induction in cancer cells. Computational docking studies can further elucidate binding modes .
Q. What strategies mitigate purification challenges during multi-step synthesis of this compound?
Boronic acids are often synthesized as esters (e.g., MIDA, pinacol) to improve stability and solubility. Flash chromatography with diol-functionalized stationary phases can separate boronic acid derivatives via reversible ester formation. LC-MS/MS protocols, validated per ICH guidelines, ensure impurity control at sub-ppm levels .
Q. How is the apoptotic activity of this compound derivatives assessed in anticancer research?
In vitro assays using glioblastoma or Jurkat cell lines measure IC50 values and apoptosis markers (e.g., caspase activation, Annexin V staining). Tubulin polymerization inhibition assays and COMPARE analysis against cancer cell panels (e.g., NCI-60) evaluate mechanistic specificity. Fluorescence-activated cell sorting (FACS) quantifies cell cycle arrest .
Q. What role does this compound play in glucose-responsive materials, and how can it be optimized?
The boronic acid moiety binds reversibly with glucose via diol esterification, enabling applications in smart hydrogels or insulin delivery systems. Optimization involves tuning pKa through substituent effects (e.g., electron-withdrawing groups enhance binding at physiological pH). Photoresponsive azobenzene-boronic acid hybrids allow light-controlled binding, as shown in visible-light-tunable hydrogels .
Q. How is thermal stability evaluated for halogen-free flame retardant applications?
TGA under nitrogen/air atmospheres quantifies decomposition temperatures and char residue formation. Pyrolysis-GC/MS identifies degradation products, while cone calorimetry measures heat release rates. Studies on aromatic boronic acids (e.g., pyrene derivatives) show exceptional stability (>600°C), linked to boron-oxygen network formation during combustion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
